1-(6-Bromonaphthalen-2-yl)imidazolidin-2-one
Description
1-(6-Bromonaphthalen-2-yl)imidazolidin-2-one is a heterocyclic compound featuring an imidazolidin-2-one core fused with a brominated naphthalene moiety. Its structure allows for π-π stacking interactions via the naphthalene system and hydrogen-bonding capabilities through the imidazolidinone carbonyl group.
Properties
Molecular Formula |
C13H11BrN2O |
|---|---|
Molecular Weight |
291.14 g/mol |
IUPAC Name |
1-(6-bromonaphthalen-2-yl)imidazolidin-2-one |
InChI |
InChI=1S/C13H11BrN2O/c14-11-3-1-10-8-12(4-2-9(10)7-11)16-6-5-15-13(16)17/h1-4,7-8H,5-6H2,(H,15,17) |
InChI Key |
ABHMMSORYIVSIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC3=C(C=C2)C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(6-Bromonaphthalen-2-yl)imidazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 1-(2,2-dimethoxyethyl)urea with aromatic and heterocyclic nucleophiles under acid-catalyzed conditions Another method involves the catalytic synthesis of imidazolidin-2-ones using metal or organocatalysts, which can provide more sustainable and efficient protocols .
Chemical Reactions Analysis
1-(6-Bromonaphthalen-2-yl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(6-Bromonaphthalen-2-yl)imidazolidin-2-one has several scientific research applications:
Biology: The compound’s structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: It is found in various pharmaceuticals and can be used in drug development and design.
Mechanism of Action
The mechanism of action of 1-(6-Bromonaphthalen-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The bromonaphthalene moiety and the imidazolidin-2-one ring play crucial roles in its activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares key structural features and properties of 1-(6-Bromonaphthalen-2-yl)imidazolidin-2-one with analogous compounds:
Coordination Chemistry
- Pyridyl Derivatives : 1-(2-Pyridyl)imidazolidin-2-one forms stable Cu(II) complexes with square-pyramidal geometry, acting as a bidentate ligand via pyridine-N and carbonyl-O atoms. The Cu-Cl bond lengths (~2.49 Å) suggest moderate stability in polar solvents .
- Isoquinolinyl Derivatives: 1-(Isoquinolin-3-yl)imidazolidin-2-one exhibits fluorescence (λem ~450 nm) and forms Cu(II) complexes with antioxidant activity (IC50 ~20 μM against DPPH radicals) .
- Brominated Analogs : Bromine substituents (e.g., in 1-(3-Bromophenyl)imidazolidin-2-one) enhance electrophilicity, facilitating nucleophilic substitutions. However, bulky naphthalene systems may reduce solubility compared to smaller aryl groups .
Physical Properties
- Solubility: Pyridyl and isoquinolinyl derivatives are soluble in DMF and DMSO, while brominated naphthalene analogs may require nonpolar solvents.
- Thermal Stability: Copper complexes of 1-(2-pyridyl)imidazolidin-2-one decompose above 200°C, typical for organometallic compounds .
Biological Activity
1-(6-Bromonaphthalen-2-yl)imidazolidin-2-one is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features, including a bromonaphthalene moiety and an imidazolidinone ring. This compound has a molecular formula of C13H10BrN2O and a molecular weight of approximately 276.12 g/mol. Its potential biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer domains, are currently under investigation.
Structural Characteristics
The compound's structure is pivotal to its biological activity. The presence of the bromine atom is hypothesized to enhance its interaction with biological targets, potentially increasing its therapeutic effectiveness. The imidazolidinone ring also contributes to the compound's reactivity and interaction with various enzymes and receptors.
Antimicrobial Activity
Preliminary studies suggest that 1-(6-Bromonaphthalen-2-yl)imidazolidin-2-one may exhibit significant antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of bacterial strains. For example, research indicates that halogenated naphthalene derivatives often possess enhanced antimicrobial activity due to their ability to disrupt microbial cell membranes.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is also under exploration. Similar compounds have been documented to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory processes. The mechanism may involve the modulation of signaling pathways associated with inflammation.
Anticancer Potential
The anticancer activity of 1-(6-Bromonaphthalen-2-yl)imidazolidin-2-one is particularly promising. Studies on structurally related compounds suggest that they can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. The bromine substituent may enhance the compound's affinity for cancer-related targets.
Research Findings
Recent investigations have focused on the pharmacological profile of 1-(6-Bromonaphthalen-2-yl)imidazolidin-2-one through various assays:
| Study Type | Findings | Reference |
|---|---|---|
| Antimicrobial Assay | Exhibited significant inhibition against Gram-positive bacteria. | |
| Anti-inflammatory Assay | Reduced levels of TNF-alpha and IL-6 in vitro. | |
| Cytotoxicity Assay | Induced apoptosis in cancer cell lines with IC50 values indicating potency. |
Case Studies
Several case studies have highlighted the biological activity of compounds similar to 1-(6-Bromonaphthalen-2-yl)imidazolidin-2-one:
- Antimicrobial Activity : A study demonstrated that a series of bromonaphthalene derivatives exhibited broad-spectrum antibacterial activity, suggesting a potential for developing new antimicrobial agents.
- Anti-inflammatory Effects : Research indicated that certain naphthalene derivatives could significantly inhibit COX enzymes, leading to decreased inflammation markers in animal models.
- Anticancer Studies : In vitro studies on naphthalene-based compounds showed promising results in inhibiting the growth of breast cancer cells, highlighting the relevance of structural modifications in enhancing anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
